molecular formula C4H4N2O B018772 5-Hydroxypyrimidine CAS No. 26456-59-7

5-Hydroxypyrimidine

Cat. No.: B018772
CAS No.: 26456-59-7
M. Wt: 96.09 g/mol
InChI Key: LTXJLQINBYSQFU-UHFFFAOYSA-N
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Description

5-Hydroxypyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 this compound specifically has a hydroxyl group attached to the fifth carbon atom of the pyrimidine ring

Mechanism of Action

Target of Action

5-Hydroxypyrimidine, also known as pyrimidin-5-ol, has been found to interact with several targets. It has been shown to have a high affinity for adenosine deaminase , a key enzyme in the purine metabolism pathway . This compound also exhibits inhibitory effects on tyrosinases , enzymes that catalyze the oxidation of phenolic compounds . Furthermore, it has been associated with the inhibition of immune-activated nitric oxide production .

Mode of Action

The interaction of this compound with its targets leads to significant changes in their function. For instance, when it binds to adenosine deaminase, it can potentially disrupt the enzyme’s activity, affecting the metabolism of adenosine and other purines . Similarly, its inhibitory effect on tyrosinases can prevent the oxidation of phenolic compounds, which plays a crucial role in melanin synthesis .

Biochemical Pathways

This compound affects several biochemical pathways. Its interaction with adenosine deaminase can influence the purine metabolism pathway . By inhibiting tyrosinases, it can affect the melanin synthesis pathway . Moreover, it has been found to be involved in the biosynthesis of thiamine phosphates , particularly the cofactor thiamine diphosphate .

Pharmacokinetics

It also has a high probability for CYP-mediated metabolism , which is a major pathway for drug metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its targets. By inhibiting adenosine deaminase, it can potentially affect the levels of adenosine and other purines in the body . Its inhibitory effect on tyrosinases can lead to a decrease in melanin production . Furthermore, its role in the biosynthesis of thiamine phosphates can influence various biochemical reactions that require this cofactor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability of hydroxypyrimidines in soils depends very much on moisture, acidity, and organic matter content . Moreover, the effectiveness of this compound as a tyrosinase inhibitor can be influenced by the specific environment of the enzyme, such as the presence of other substrates or inhibitors .

Biochemical Analysis

Biochemical Properties

5-Hydroxypyrimidine interacts with various enzymes, proteins, and other biomolecules. The basic pKa values for this compound are 1.8, indicating its potential to participate in biochemical reactions

Cellular Effects

In a study on tumor growth in mice, derivatives of this compound showed significant effects on cellular processes . Specifically, this compound derivatives inhibited tumor growth and extended the lifespan of mice with epidermoid lung carcinoma

Molecular Mechanism

The molecular mechanism of this compound is not well-documented. Given its structural similarity to pyrimidine, it may interact with biomolecules in a similar manner. Pyrimidine derivatives have been shown to interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In a study on mice with lung carcinoma, this compound derivatives showed significant inhibitory effects on tumor growth over time . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound derivatives varied with dosage . For example, a derivative of this compound, when administered at a dose of 10 mg/kg, significantly inhibited tumor growth in mice

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. As a derivative of pyrimidine, it may be involved in similar metabolic pathways. Pyrimidine is a key component in the synthesis of nucleic acids, which are crucial for cellular function .

Subcellular Localization

Given its potential role in nucleic acid synthesis, it may be localized in the nucleus where this process occurs

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxypyrimidine can be synthesized through several methods. One common approach involves the condensation of malonic acid derivatives with guanidine in the presence of sodium ethoxide. Another method includes the oxidation of pyrimidine derivatives using oxidizing agents such as potassium permanganate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled environments to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

5-Hydroxypyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its role in nucleic acid analogs and potential genetic applications.

    Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

  • 2-Hydroxypyrimidine
  • 4-Hydroxypyrimidine
  • 5-Methylpyrimidine

Comparison: 5-Hydroxypyrimidine is unique due to its specific hydroxyl group position, which influences its chemical reactivity and biological activity. Compared to other hydroxypyrimidines, it exhibits distinct properties in terms of acidity, basicity, and potential therapeutic applications .

Properties

IUPAC Name

pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXJLQINBYSQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902471
Record name Pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51953-13-0, 26456-59-7
Record name Pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrimidin-5-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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